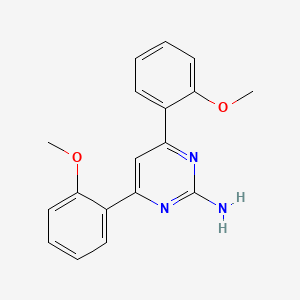

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

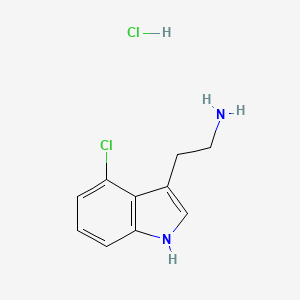

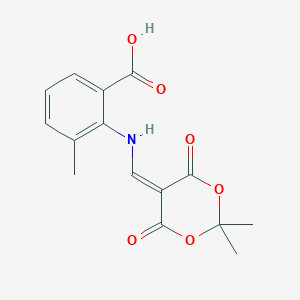

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is a compound with the molecular formula C18H17N3O2 . It is a derivative of pyrimidin-2-amine, which is known to have various biological activities .

Synthesis Analysis

The synthesis of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine and its derivatives often involves the reaction of 2-amino-4,6-dihydrazinopyrimidine with various aldehydes . For example, one synthesis involved heating a suspension of 2-amino-4,6-dihydrazinopyrimidine and biphenyl-4-carboxaldehyde in ethanol .Molecular Structure Analysis

The molecular structure of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine consists of a pyrimidin-2-amine core with two methoxyphenyl groups attached at the 4 and 6 positions . The compound has a molecular weight of 307.3 g/mol .Physical And Chemical Properties Analysis

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine has a molecular weight of 307.3 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 307.132076794 g/mol .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

MPA derivatives have shown promise as anticancer agents. Specifically, derivative 12 (2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol) inhibits Aurora kinase A (AURKA) activity in human colon cancer cells. It reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces apoptotic cell death. In silico docking studies reveal that derivative 12 binds well to AURKA .

Corrosion Inhibition

MPA has been identified as an effective corrosion inhibitor for oil well/tubing steel in acidic environments. Research demonstrates remarkable corrosion mitigation properties, with an efficiency of 99.5% even at low dosages.

Pharmacological Activities

Beyond anticancer effects, pyrimidine derivatives, including MPA, exhibit diverse pharmacological activities. For instance, they function as H1-antihistamines and 4-phosphodiesterase inhibitors .

Antiproliferative Activity

Novel 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, related to MPA, exhibit moderate to high antiproliferative activity compared to the standard drug cisplatin .

Carbonic Anhydrase Targeting

Guanidinated anthrathiophenediones, structurally related to MPA, show antitumor characteristics by targeting transmembrane tumor-associated isozymes, such as human carbonic anhydrase IX and XII .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA plays a crucial role in cell division by contributing to the formation and function of the mitotic spindle, which is necessary for the equal distribution of chromosomes to daughter cells .

Mode of Action

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine interacts with AURKA by binding to it . This binding inhibits AURKA activity and reduces its phosphorylation at Thr283 . The inhibition of AURKA leads to changes in cell division, specifically causing an accumulation in the G2/M phase of the cell cycle .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to downstream effects such as the triggering of apoptosis, a form of programmed cell death . Specifically, the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase are triggered, which are key steps in the apoptotic pathway .

Result of Action

The result of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine’s action is the induction of apoptosis in cancer cells . By inhibiting AURKA, the compound disrupts the cell cycle, leading to cell death . This makes 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine a potential anticancer agent .

Action Environment

The action, efficacy, and stability of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine can be influenced by various environmental factors. For instance, the compound has been identified as an effective corrosion inhibitor, particularly for oil well/tubing steel in acidic environments. .

Eigenschaften

IUPAC Name |

4,6-bis(2-methoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-22-16-9-5-3-7-12(16)14-11-15(21-18(19)20-14)13-8-4-6-10-17(13)23-2/h3-11H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLDYWGYBRQVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)

![5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6336987.png)

![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)